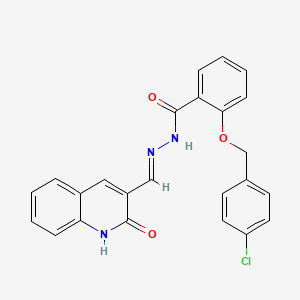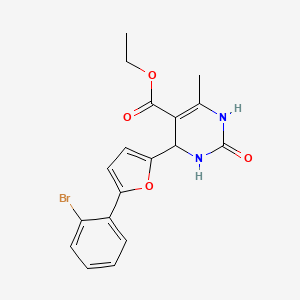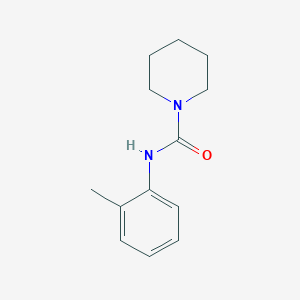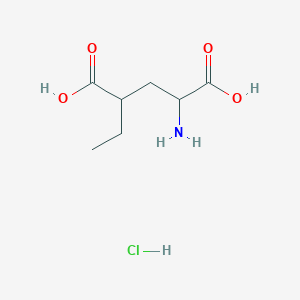
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is a silicon-based compound with the molecular formula C10H28O2Si4. It is known for its unique structural properties, which include a combination of silicon and organic groups. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- typically involves the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: It can be reduced using specific reducing agents to yield simpler silicon-based compounds.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include bromobutane, azobis(2-methylpropionitrile) as a radical initiator, and various acids and bases . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, free-radical bromination of the compound yields 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane .
科学的研究の応用
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism by which 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with transition metals and main group elements, facilitating various chemical transformations . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: This compound is similar in structure and is used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.
1,1,1,2,3,3,3-Heptamethyl-2-trisilane: Another similar compound with applications in organic synthesis.
Uniqueness
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its specific combination of silicon and organic groups, which imparts distinct chemical properties. Its ability to form stable complexes with various elements and participate in diverse chemical reactions makes it valuable in both research and industrial applications.
特性
CAS番号 |
70096-33-2 |
|---|---|
分子式 |
C10H28O2Si4 |
分子量 |
292.67 g/mol |
IUPAC名 |
tris(trimethylsilyl)silylformic acid |
InChI |
InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12) |
InChIキー |
MDACQQSIPWSGQM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C(=O)O)([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)




![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)

